molecular formula C8H12Cl2N2 B1322434 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride CAS No. 348623-30-3

5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride

Cat. No. B1322434
CAS RN: 348623-30-3
M. Wt: 207.1 g/mol
InChI Key: WGEWXQCHLFFUGM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It is also known by other names such as 1,6-Naphthyridine, 5,6,7,8-tetrahydro- [ACD/Index Name], 5,6,7,8-Tetrahydro-1,6-naphthyridin [German] [ACD/IUPAC Name], and 5,6,7,8-Tétrahydro-1,6-naphtyridine [French] [ACD/IUPAC Name] .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine involves the heterocyclization of 1,5-Dicarbonyl derivatives of piperidine and tropane with hydroxylamine hydrochloride . Another method involves the Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .


Chemical Reactions Analysis

5,6,7,8-Tetrahydro-1,6-naphthyridines exhibit a pronounced analgesic effect . They are also involved in various chemical reactions, including the Heck reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine include a molecular formula of C8H10N2, an average mass of 134.178 Da, and a monoisotopic mass of 134.084396 Da .

Scientific Research Applications

Anticancer Properties

This compound has been studied for its potential anticancer properties. Research suggests that derivatives of 1,6-naphthyridines exhibit a range of biological activities that could be beneficial in cancer treatment .

Anti-HIV Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have shown potent activity against HIV-1. These compounds could play a significant role in the development of new anti-HIV medications .

Synthesis and Chemical Applications

The synthesis process of 5,6,7,8-tetrahydro-1,6-naphthyridines itself has scientific importance. It involves novel protocols that could be applied to other chemical syntheses .

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydro-1,6-naphthyridine includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-7-6-9-5-3-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEWXQCHLFFUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626025
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348623-30-3
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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